molecular formula C14H9Br2N5OS B11971550 2,4-dibromo-6-((E)-{[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol

2,4-dibromo-6-((E)-{[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol

Cat. No.: B11971550
M. Wt: 455.1 g/mol
InChI Key: ZHLUWKJIVUVZLH-CNHKJKLMSA-N
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Description

2,4-dibromo-6-((E)-{[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol is a complex organic compound characterized by its unique structure, which includes bromine atoms, a triazole ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-6-((E)-{[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Triazole Ring: This involves the reaction of appropriate precursors to form the 1,2,4-triazole ring.

    Coupling with Pyridine: The triazole ring is then coupled with a pyridine derivative.

    Final Assembly: The final step involves the formation of the imino linkage and the attachment of the mercapto group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-dibromo-6-((E)-{[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The bromine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group would yield disulfides, while substitution of bromine atoms could yield a variety of substituted phenols.

Scientific Research Applications

2,4-dibromo-6-((E)-{[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,4-dibromo-6-((E)-{[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-6-((E)-{[2-hydroxy-5-nitrophenyl]imino}methyl)phenol
  • 2,4-Dibromo-6-((E)-{[2-hydroxy-4-nitrophenyl]imino}methyl)phenol
  • 2,4-Dibromo-6-((E)-{[2-hydroxyphenyl]imino}methyl)phenol

Uniqueness

The uniqueness of 2,4-dibromo-6-((E)-{[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the triazole ring and pyridine moiety distinguishes it from other similar compounds, potentially leading to unique interactions with biological targets and different applications in research and industry.

Properties

Molecular Formula

C14H9Br2N5OS

Molecular Weight

455.1 g/mol

IUPAC Name

4-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H9Br2N5OS/c15-10-4-9(12(22)11(16)5-10)7-18-21-13(19-20-14(21)23)8-2-1-3-17-6-8/h1-7,22H,(H,20,23)/b18-7+

InChI Key

ZHLUWKJIVUVZLH-CNHKJKLMSA-N

Isomeric SMILES

C1=CC(=CN=C1)C2=NNC(=S)N2/N=C/C3=C(C(=CC(=C3)Br)Br)O

Canonical SMILES

C1=CC(=CN=C1)C2=NNC(=S)N2N=CC3=C(C(=CC(=C3)Br)Br)O

Origin of Product

United States

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